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Pentyl butyrate

Flavor Chemistry Sensory Science Volatile Organic Compound Analysis

Flavor formulators often face a trade-off between impact and tenacity with fruity esters-ethyl butyrate flashes off during baking, while hexyl butyrate lacks sensory lift. Pentyl butyrate's intermediate volatility (bp 185-188°C, vapor pressure ~0.6 mmHg at 25°C) resolves this challenge. • Survives thermal processing to deliver consistent apricot/banana middle notes; FEMA use levels up to 76 mg/kg in candy. • RIFM safety assessment clears all seven human health endpoints, streamlining regulatory dossier preparation for fragranced consumer goods. • ≥98% purity; standard ambient shipping globally.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 540-18-1
Cat. No. B1223076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl butyrate
CAS540-18-1
Synonymsamyl butyrate
n-amyl butyrate
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)CCC
InChIInChI=1S/C9H18O2/c1-3-5-6-8-11-9(10)7-4-2/h3-8H2,1-2H3
InChIKeyCFNJLPHOBMVMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.06 mg/mL at 20 °C
soluble in alcohol, ethe

Structure & Identifiers


Interactive Chemical Structure Model





Pentyl Butyrate Technical Specifications & Procurement


Pentyl butyrate (CAS 540-18-1), also known as amyl butyrate, is a carboxylic acid ester (fatty acid ester) with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol [1]. It is a clear to pale yellow liquid characterized by a strong, penetrating fruity odor reminiscent of apricot, banana, and pineapple . This compound is naturally occurring in fruits such as apples, bananas, and apricots and is primarily synthesized via esterification of butyric acid and pentanol [1][2]. It is widely recognized for its applications as a flavoring agent and fragrance ingredient, with a global use volume estimated between 10–100 metric tons per year [3].

Category
Flavor & fragrance ester; naturally occurring in fruits
Sensory Role
Middle-note modifier with balanced fruity profile (apricot, banana)
Regulatory
FEMA GRAS; published RIFM safety dossier available

Pentyl Butyrate Substitution Challenges


Although pentyl butyrate belongs to the broader class of aliphatic esters, which share a common fruity olfactory profile, its specific alkyl chain length (C5 alcohol) directly dictates its vapor pressure, boiling point, and solubility—parameters that critically influence flavor release kinetics and sensory perception in finished products [1]. Simple substitution with a lower molecular weight analog, such as ethyl butyrate, would result in a drastically lower odor threshold and a more volatile, fleeting top-note, while substitution with a heavier analog like hexyl butyrate would yield a higher boiling point and a more tenacious, but less impactful, character . The specific quantitative differentiation outlined below demonstrates why pentyl butyrate occupies a unique physicochemical niche that is not interchangeable with other butyrate esters in controlled flavor and fragrance applications.

Ethyl butyrate (shorter chain)
Odor threshold ~59× lower results in a fleeting top-note; may shift sensory balance away from desired middle-note body.
Hexyl butyrate (longer chain)
Higher boiling point and lower vapor pressure may reduce initial impact and alter release kinetics in thermal applications.

Pentyl Butyrate vs. Analogs: Differentiation Evidence


Odor Threshold and Sensory Impact

Pentyl butyrate exhibits an odor threshold of 59 μg/kg in a 46% ethanol/water solution, which is significantly higher than ethyl butyrate (1 μg/kg) and lower than butyl butyrate (100 μg/kg) [1]. This places pentyl butyrate in an intermediate sensory range: it is far less pungent and volatile than ethyl butyrate, providing a more balanced, substantive fruity note (described as fruity, apple, banana) compared to the sharp, highly diffusive 'sweet, fruity' top-note of ethyl butyrate or the 'rotten apple' descriptor of butyl butyrate [1]. This quantitative difference in perception threshold directly translates to its role as a middle-note modifier in flavor compositions, whereas ethyl butyrate is typically used as a high-impact top-note [1].

Odor Threshold
Head-to-head
59 μg/kg vs 1 μg/kg (Ethyl butyrate); 100 μg/kg (Butyl butyrate)
Threshold profile supports middle-note application; limits direct substitution with ethyl butyrate.
46% ethanol/water, sensory panel
Flavor Chemistry Sensory Science Volatile Organic Compound Analysis

Volatility and Tenacity Comparison

The vapor pressure of pentyl butyrate at 25°C is approximately 0.6 mmHg, which is significantly lower than that of ethyl butyrate (approximately 1.87 mmHg at 20°C), indicating lower volatility and greater tenacity [1]. This is corroborated by its boiling point of 185–188°C, which is intermediate between ethyl butyrate (~121°C) and hexyl butyrate (~195.7°C) [2]. The enthalpy of vaporization for pentyl butyrate is 42.4 kJ/mol, compared to 53.6±0.6 kJ/mol for hexyl butyrate, further quantifying the energetic difference required for phase change [3]. These physical parameters dictate that pentyl butyrate will evaporate more slowly than ethyl butyrate, providing a longer-lasting flavor impact in applications like baked goods or chewing gum, while still offering better upfront release than the heavier hexyl ester.

Volatility & Tenacity
Reported
Vapor pressure ~0.6 mmHg; BP 185–188°C
ΔHvap 42.4 kJ/mol
Intermediate volatility supports sustained release during thermal processing.
Cross-study compilation
Physical Chemistry Thermodynamics Flavor Release Kinetics

RIFM Safety Assessment

Unlike many flavor esters that rely on read-across data from structural analogs for safety evaluation, pentyl butyrate (amyl butyrate) has been the subject of a dedicated safety assessment by the Research Institute for Fragrance Materials (RIFM) [1]. This assessment evaluated seven human health endpoints (including genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, and skin sensitization) plus environmental endpoints, and all were cleared using target data, read-across, and/or the Threshold of Toxicological Concern (TTC) approach [1]. The compound is classified as Cramer Class I (low toxicological potential) and is listed as GRAS (Generally Recognized as Safe) by FEMA (No. 2059) and the U.S. FDA [1][2][3]. While many esters share GRAS status, the availability of a published, comprehensive RIFM dossier provides a higher level of documented safety assurance for regulatory submissions and consumer product labeling.

RIFM Safety Assessment
Source review
Cleared 7 human health endpoints; FEMA GRAS No. 2059
Published dossier may streamline safety justification in regulatory submissions.
Target data, read-across, TTC approach
Toxicology Regulatory Science GRAS Determination

Pentyl Butyrate Industrial & Research Applications


Baked Goods and Confectionery

Due to its intermediate volatility profile, with a boiling point of 185-188°C and a vapor pressure of ~0.6 mmHg at 25°C , pentyl butyrate is ideally suited for applications that involve thermal processing. Unlike highly volatile esters such as ethyl butyrate, which would flash off during baking, pentyl butyrate demonstrates sufficient tenacity to survive oven temperatures, providing a consistent fruity (apricot/banana) background note in the finished product [1]. Its use level in baked goods is specified by FEMA at up to 43 mg/kg, and in candy up to 76 mg/kg , confirming its technical viability in these matrices.

Complex Fruit Flavors Middle-Note

With an odor threshold of 59 μg/kg, pentyl butyrate is approximately 59 times less potent than ethyl butyrate [2]. This quantitative difference means it does not dominate a flavor profile as a top-note but instead functions effectively as a middle-note that rounds out and provides body to fruit compositions (e.g., apple, banana, pineapple) . It is particularly valuable in formulations where a more diffusive ester like isoamyl butyrate might create an unbalanced, overly sharp profile; pentyl butyrate offers a smoother, more blended fruity character .

Compliance-Sensitive Consumer Goods

For manufacturers of fragranced consumer goods (e.g., fine fragrances, personal care products) operating in strictly regulated markets, the existence of a comprehensive RIFM safety assessment for amyl butyrate (pentyl butyrate) provides a clear compliance advantage [3]. The assessment, which cleared all seven human health endpoints, can be directly cited in product safety dossiers, reducing the need for proprietary toxicological testing and facilitating faster time-to-market for new formulations [3].

Application
Selection Property
Validation Focus
Baked Goods & Confectionery
Intermediate volatility and thermal tenacity
Sustained fruity note after baking; review FEMA usage limits
Complex Fruit Flavors
Odor threshold for middle-note blending
Balanced fruit profile without top-note dominance
Compliance-Sensitive Goods
Published RIFM safety dossier
Streamlined safety documentation for product registration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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